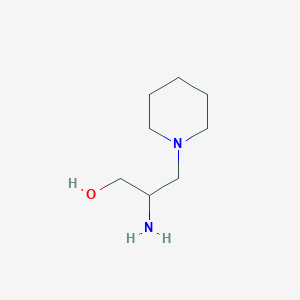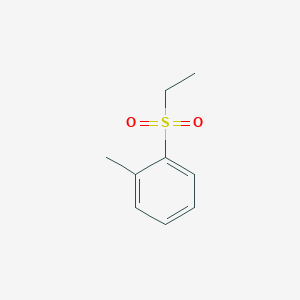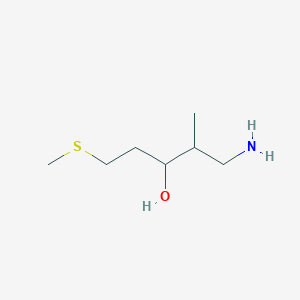
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a phenyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-methyl-2-phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The aminomethyl group can be introduced through subsequent reactions, such as reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the aminomethyl group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
科学的研究の応用
Chemistry
In chemistry, 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazolone ring is associated with anti-inflammatory and analgesic properties, which could be harnessed in pharmaceutical formulations.
Industry
In industry, this compound is used in the synthesis of polymers and other materials. Its unique chemical properties contribute to the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the phenyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity.
類似化合物との比較
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: This compound shares the aminomethyl group but has a different core structure.
5-Hydroxymethylfurfural: Although structurally different, it undergoes similar reactions, such as reductive amination.
Uniqueness
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of the pyrazolone ring, aminomethyl group, and phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
InChIキー |
XVOSVYWSAHGWBR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)




![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)

![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)




![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)
